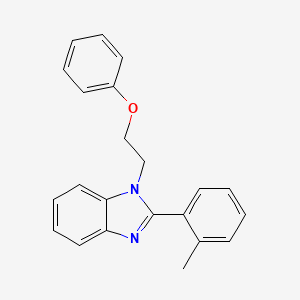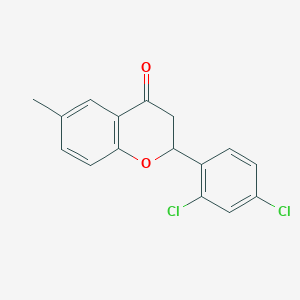
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, also known as 2-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is a synthetic organic compound with potential applications in the field of chemistry and biochemistry. It is a heterocyclic compound, composed of a benzene ring fused with a diazole ring. The compound has been extensively studied due to its interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. It has also been studied for its potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds. Additionally, 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, antioxidant, and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, resulting in the inhibition of their activity. Additionally, the compound may interact with certain receptors in the body, resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in the field of biochemistry and physiology. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, the compound has been shown to possess cytotoxic activity, and may be effective in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, the compound is non-toxic and has a low environmental impact. However, the compound has several limitations when used in laboratory experiments. It is not very stable and can easily decompose, and it is also difficult to store and handle.
Direcciones Futuras
The potential applications of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole are still being explored. Future research may focus on the development of new methods for the synthesis of the compound, as well as on the further exploration of its biological and physiological effects. Additionally, research may focus on the development of new methods for the detection and quantification of the compound, as well as on the development of new methods for its use in medicinal chemistry. Furthermore, research may focus on the development of new methods for the use of the compound in organic synthesis.
Métodos De Síntesis
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenol and 2-phenoxyethanol in the presence of an acid catalyst. The reaction of these two substrates yields a diazonium salt intermediate, which can be further reacted with a nucleophile to form the desired product. Other methods for the synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole include the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of an acid catalyst, or the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of a base catalyst.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZFNUSLJDVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-2-(o-tolyl)-1H-benzo[d]imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-1,3-benzodiazole](/img/structure/B6478900.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B6478903.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)
![1-(2-{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}ethyl)piperidine-4-carboxamide](/img/structure/B6478914.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)
![9-[(4-methoxyphenyl)methyl]-2-methyl-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6478942.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)
![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478972.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)

![7-[(3,5-dimethylphenyl)amino]-3-(4-methoxyphenyl)-4H-chromen-4-one](/img/structure/B6478995.png)